(9R,10S,13S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
Trengestone can be synthesized through various chemical routes. . This process involves the cyclization of non-steroid compounds to form the steroid structure. The industrial production of trengestone typically involves large-scale chemical synthesis processes that ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Trengestone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trengestone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Trengestone has been used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying steroid synthesis and reactions. In biology, trengestone is used to investigate the effects of progestins on cellular processes and hormone regulation. In medicine, it has been studied for its potential therapeutic applications in treating menstrual disorders and inducing ovulation .
Mechanism of Action
Trengestone exerts its effects by acting as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It stimulates the hypothalamo-hypophyseal system, leading to the regulation of hormone levels and reproductive functions. The exact mechanism by which trengestone induces ovulation is not fully understood, but it is believed to involve complex interactions with the central nervous system and ovarian function .
Comparison with Similar Compounds
Trengestone is similar to other progestins such as dydrogesterone and retroprogesterone. it is unique in its ability to stimulate the hypothalamo-hypophyseal system without possessing direct estrogenic or androgenic actions . Unlike other progestogens, trengestone does not increase body temperature and has a distinct pharmacological profile . Similar compounds include dydrogesterone, which is used to treat various conditions associated with progesterone deficiency, and retroprogesterone, which serves as a parent compound for several synthetic progestins .
Properties
CAS No. |
5192-84-7 |
---|---|
Molecular Formula |
C21H25ClO2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h6,8,10-11,14-17H,4-5,7,9H2,1-3H3/t14-,15+,16-,17+,20+,21-/m0/s1 |
InChI Key |
USXVMPAWZOOYDE-OAYGGAORSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)C=C[C@@]34C)Cl)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C |
Origin of Product |
United States |
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